1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, condensation reactions occurred between different fragments, together with deprotection reactions, if necessary, to obtain the target compounds .Scientific Research Applications
Environmental and Health Assessments
Organophosphorus and Pyrethroid Pesticide Exposure : A study investigated the environmental exposure of preschool children in South Australia to organophosphorus (OP) and pyrethroid (PYR) pesticides, which are widely used as insecticides and have neurotoxic properties. The study found widespread exposure in the children, suggesting a need for public health policy development regarding the use of these chemicals (Babina et al., 2012).
Carcinogenic Heterocyclic Amines in Urine : Research measuring the levels of carcinogenic heterocyclic amines in human urine revealed continual human exposure to these compounds through diet, raising concerns about their potential role in human diseases (Ushiyama et al., 1991).
Pyrethroid Metabolite Quantification in Children : A biomonitoring survey in Japan found widespread and seasonally specific exposure to multiple hygiene- and agriculture-based pyrethroids in 1.5-year-old children, which has implications for children's health and safety (Ueyama et al., 2022).
Chemical Exposure and Human Health
Heterocyclic Amines Exposure : A study highlighted the exposure of humans to mutagenic heterocyclic amines from cooked foods, suggesting a continuous exposure through the normal diet and potential implications for carcinogenicity (Wakabayashi et al., 1993).
Thromboxane Synthetase Inhibition and Receptor Blockade : The pharmacological effects of a molecule combining thromboxane A2 synthetase inhibition with receptor blockade were studied, revealing potential therapeutic applications in mitigating thrombotic diseases (Clerck et al., 1989).
Metabolic and Environmental Research
Heterocyclic Amine Metabolism and DNA Adduct Formation : A study examined the metabolism of carcinogenic heterocyclic amines and the formation of DNA adducts at low doses in humans and rodents, contributing to understanding the dosimetry and carcinogenic risk of these compounds (Turteltaub et al., 1999).
Pyrethroid Insecticide Exposure in the US Population : Research on the biomonitoring of pyrethroid insecticides in the U.S. population indicated widespread exposure, with significant findings related to age and racial/ethnic differences in exposure levels (Barr et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been used for a wide range of biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Related compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have shown to inhibit cellular proliferation in certain human tumor cell lines .
Properties
IUPAC Name |
2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAACORTNIPHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911468-31-0 | |
Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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